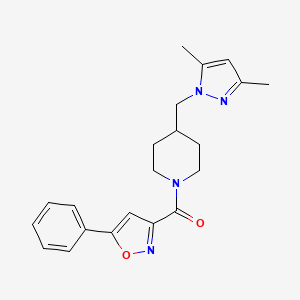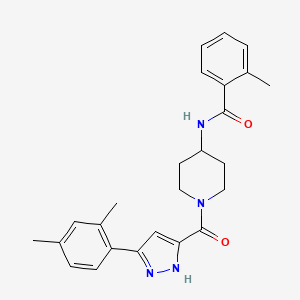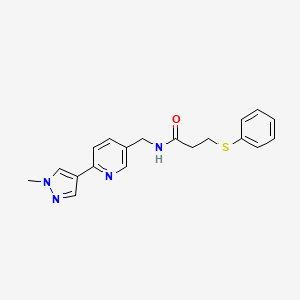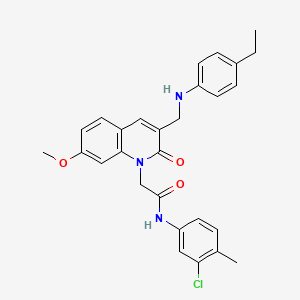
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitro group (-NO2), and a 2,2-difluoroethyl group (-CHF2). The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and difluoroethyl groups. These groups could potentially make the pyrazole ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and difluoroethyl groups could increase its polarity and potentially its boiling and melting points .Scientific Research Applications
Rechargeable Batteries
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole: has potential applications in the development of rechargeable batteries. Its fluorinated structure could be utilized to create robust electrode-electrolyte interfaces, which are crucial for enhancing the performance and safety of batteries . This compound could contribute to the formation of a protective fluorinated layer that prevents degradation and improves the energy efficiency of batteries used in various applications, from portable devices to electric vehicles and large-scale energy storage systems .
Anesthetic Agents
The structural analogs of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole have been used as lipid-soluble anesthetic agents. Given the similar fluorinated structure, this compound might serve as a neuromuscular blocking agent to achieve muscular relaxation during surgical procedures. It could also act as a powerful analgesic agent, providing pain relief .
Polymer Chemistry
In polymer chemistry, compounds with difluoroethyl groups, like 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole , are used to modify the properties of polymers. For instance, they can be incorporated into block copolymers to alter their hydrophobicity, which is essential for applications in drug delivery systems and nanomaterials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIIEPTRYGDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)


![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)
![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)